molecular formula C21H23N5OS2 B3537607 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone

Cat. No.: B3537607
M. Wt: 425.6 g/mol
InChI Key: UDCRERBYRFMDAU-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a piperazine moiety, which is commonly found in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate. This intermediate is then reacted with carbon disulfide to yield the thiadiazole ring . The final step involves the coupling of the thiadiazole derivative with 4-(diphenylmethyl)piperazine under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for its antimicrobial activity against urease-producing bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone lies in its combined structural features of the thiadiazole ring and the piperazine moiety. This combination enhances its biological activity and potential therapeutic applications .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-benzhydrylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS2/c22-20-23-24-21(29-20)28-15-18(27)25-11-13-26(14-12-25)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCRERBYRFMDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CSC4=NN=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone
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2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone
Reactant of Route 3
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone
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2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone
Reactant of Route 5
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2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone
Reactant of Route 6
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2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone

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